molecular formula C14H26O4 B1617078 Valproate pivoxil CAS No. 77372-61-3

Valproate pivoxil

Cat. No.: B1617078
CAS No.: 77372-61-3
M. Wt: 258.35 g/mol
InChI Key: DJEFRLDEQKSNLM-UHFFFAOYSA-N
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Scientific Research Applications

Valproate pivoxil has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: Researchers use this compound to investigate its effects on cellular processes and gene expression.

    Medicine: It is extensively studied for its anticonvulsant properties and its potential use in treating other neurological disorders.

Mechanism of Action

Target of Action

Valproate pivoxil is an anticonvulsant used in the treatment of epilepsy . It is the pivaloyloxymethyl ester derivative of valproic acid . The primary targets of this compound are likely to be similar to those of valproic acid, which include GABAergic neurotransmission, voltage-gated sodium channels, histone deacetylases, and LEF1 .

Mode of Action

This compound is likely a prodrug of valproic acid . The proposed mechanisms of action include affecting GABA levels, blocking voltage-gated sodium channels, inhibiting histone deacetylases, and increasing LEF1 . Valproic acid is a branched short-chain fatty acid (SCFA), a derivative of valeric acid .

Biochemical Pathways

This compound, as a prodrug of valproic acid, is expected to affect similar biochemical pathways. Valproic acid has been shown to increase turnover of γ-aminobutyric acid (GABA) and thereby potentiate GABAergic functions in some specific brain regions . It can also act by restraining neuronal repetitive firing through suppressing voltage-sensitive sodium channels . Furthermore, it has the ability to alter gene expression both by inhibiting histone deacetylases and by changing levels of DNA methylation .

Pharmacokinetics

This compound’s pharmacokinetics are likely to be similar to those of valproic acid. Valproate is characterized by dose-limited absorption, nonlinear plasma protein binding . It is metabolized in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life is between 9-16 hours , and it is excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of valproic acid. Valproic acid has been shown to increase GABAergic neurotransmission, inhibit glutamatergic neurotransmission, and generally decrease CNS hyperactivity by acting on ion channels . It also has the ability to alter gene expression both by inhibiting histone deacetylases and by changing levels of DNA methylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, prenatal and early postnatal administration of valproate led to behavioral alterations that were similar to ASD . Moreover, the teratogenic effect of valproic acid has been associated with a high risk of ASD . Therefore, the timing of administration and the patient’s physiological state can significantly influence the drug’s action.

Safety and Hazards

Valproate pivoxil should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It’s also important to avoid exposure and provide appropriate exhaust ventilation at places where dust is formed . Safety data for valproate has been reviewed by the MHRA in 2022, and expert advice on management of risks has been provided .

Biochemical Analysis

Biochemical Properties

Valproate pivoxil plays a significant role in biochemical reactions by increasing γ-aminobutyric acid (GABA)-ergic transmission and reducing the release and effects of excitatory amino acids . It interacts with several enzymes and proteins, including GABA transaminase, which it inhibits, leading to increased levels of GABA in the brain . Additionally, this compound affects voltage-gated sodium channels and modulates dopaminergic and serotoninergic transmission . These interactions contribute to its anticonvulsant and mood-stabilizing properties.

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances GABAergic neurotransmission and inhibits glutamatergic neurotransmission, leading to a general decrease in central nervous system hyperactivity . This compound also affects cell signaling pathways by inhibiting histone deacetylases, which results in altered gene expression and chromatin status . Furthermore, this compound impacts cellular metabolism by increasing glycolysis and inhibiting mitochondrial bioenergetics .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits histone deacetylases, leading to changes in gene expression and chromatin remodeling . This compound also increases the turnover of GABA and potentiates GABAergic functions in specific brain regions . Additionally, it inhibits the activity of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, contributing to its anticonvulsant effects . These molecular interactions help explain the broad spectrum of clinical effects observed with this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to prevent the development of epilepsy in animal models and exert neuroprotective effects . The stability and degradation of this compound are crucial factors in its long-term efficacy. Studies have shown that this compound maintains its anticonvulsant properties over extended periods, although its effectiveness may decrease with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls seizures and exhibits mood-stabilizing properties . High doses of this compound can lead to toxic effects, including hepatotoxicity and teratogenicity . These adverse effects highlight the importance of careful dosage management in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by glucuronidation, β-oxidation, and ω-oxidation . The compound inhibits mitochondrial β-oxidation and sequesters coenzyme A, leading to decreased mitochondrial function . These metabolic interactions contribute to the therapeutic and toxic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, primarily albumin, which affects its distribution and bioavailability . The compound’s unique fatty acid structure allows it to cross cell membranes and reach target sites in the brain . This efficient transport and distribution are essential for its anticonvulsant and mood-stabilizing effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it inhibits mitochondrial enzymes and affects energy metabolism . Additionally, this compound’s ability to inhibit histone deacetylases influences its localization within the nucleus, impacting gene expression and chromatin remodeling . These subcellular interactions are vital for the compound’s therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Valproate pivoxil is synthesized through the esterification of valproic acid with pivaloyloxymethyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: Valproate pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form valproic acid and pivalic acid.

    Oxidation: Oxidizing agents can convert this compound into its corresponding carboxylic acids.

    Reduction: Reducing agents can reduce the ester group to form alcohol derivatives.

Major Products Formed: The major products formed from these reactions include valproic acid, pivalic acid, and various alcohol derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester structure, which allows it to act as a prodrug. This structural modification can enhance its bioavailability and provide a more controlled release of the active compound, valproic acid .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEFRLDEQKSNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228089
Record name Valproate pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77372-61-3
Record name (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77372-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valproate pivoxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproate pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valproate pivoxil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VALPROATE PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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